molecular formula C9H11N3O4 B14597747 5-Nitro-2-propoxypyridine-3-carboxamide CAS No. 60524-18-7

5-Nitro-2-propoxypyridine-3-carboxamide

Cat. No.: B14597747
CAS No.: 60524-18-7
M. Wt: 225.20 g/mol
InChI Key: ZYBUAFVGOLHVFP-UHFFFAOYSA-N
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Description

5-Nitro-2-propoxypyridine-3-carboxamide: is a chemical compound that belongs to the class of nitro-substituted pyridines It is characterized by the presence of a nitro group (-NO2) at the 5-position, a propoxy group (-OCH2CH2CH3) at the 2-position, and a carboxamide group (-CONH2) at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-propoxypyridine-3-carboxamide typically involves the nitration of 2-propoxypyridine followed by the introduction of the carboxamide group. One common method includes the following steps:

    Nitration: 2-Propoxypyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amidation: The resulting 5-nitro-2-propoxypyridine is then reacted with ammonia or an amine to form the carboxamide group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the nitration and amidation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-Nitro-2-propoxypyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to convert the nitro group to an amino group.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nitrating Agents: Concentrated nitric acid, sulfuric acid.

    Amidation Reagents: Ammonia, primary or secondary amines.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group results in the formation of 5-amino-2-propoxypyridine-3-carboxamide.

    Substituted Derivatives: Nucleophilic substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Nitro-2-propoxypyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may serve as a model compound for investigating the biological activity of related molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Nitro-2-propoxypyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    5-Nitro-2-methoxypyridine-3-carboxamide: Similar structure with a methoxy group instead of a propoxy group.

    5-Nitro-2-ethoxypyridine-3-carboxamide: Similar structure with an ethoxy group instead of a propoxy group.

    5-Nitro-2-butoxypyridine-3-carboxamide: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness: 5-Nitro-2-propoxypyridine-3-carboxamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

60524-18-7

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

5-nitro-2-propoxypyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O4/c1-2-3-16-9-7(8(10)13)4-6(5-11-9)12(14)15/h4-5H,2-3H2,1H3,(H2,10,13)

InChI Key

ZYBUAFVGOLHVFP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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